molecular formula C7H13ClN2O B13299023 3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride

3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride

Cat. No.: B13299023
M. Wt: 176.64 g/mol
InChI Key: WRRILAGBLAXWRY-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride typically involves the reaction of azetidine with dimethylamine and a carbonyl chloride source. One common method includes the use of 3-chloro-3-methyl-1-azaallylic anion, which is prepared by transmetalation of the lithiated anion with zinc chloride at low temperatures . The reaction conditions often involve the use of bases such as potassium carbonate in a solvent system like acetonitrile/methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium carbonate and solvents such as acetonitrile and methanol. Reaction conditions often involve elevated temperatures to facilitate the desired transformations .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ring-opening reactions can lead to the formation of various functionalized derivatives .

Scientific Research Applications

3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride involves its reactivity due to the strained four-membered ring and the presence of the carbonyl chloride group. The compound can undergo nucleophilic attack, leading to ring-opening and subsequent transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride is unique due to its combination of the azetidine ring and the dimethylamino and carbonyl chloride functional groups. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

3-[(dimethylamino)methyl]azetidine-1-carbonyl chloride

InChI

InChI=1S/C7H13ClN2O/c1-9(2)3-6-4-10(5-6)7(8)11/h6H,3-5H2,1-2H3

InChI Key

WRRILAGBLAXWRY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CN(C1)C(=O)Cl

Origin of Product

United States

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